N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE
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Overview
Description
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is a complex organic compound characterized by the presence of an adamantane moiety, a hexafluoropropane group, and a fluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with fluorinated benzamides under specific conditions. For instance, the Chan–Lam coupling reaction, which utilizes copper (II) acetate as a catalyst, can be employed to form the C-N bond between the amine and the benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be utilized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE exerts its effects involves interactions with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the fluorinated groups may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine: Another adamantane-containing compound with different functional groups.
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide: Shares the adamantane moiety but has different substituents.
Uniqueness
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is unique due to its combination of an adamantane core, hexafluoropropane group, and fluorobenzamide structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F7N2O/c22-16-4-2-1-3-15(16)17(31)30-19(20(23,24)25,21(26,27)28)29-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,29H,5-11H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVQKSMHAZLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F7N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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